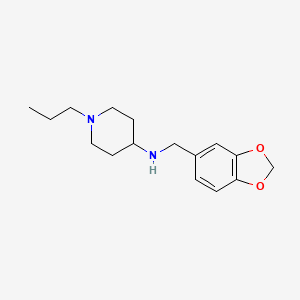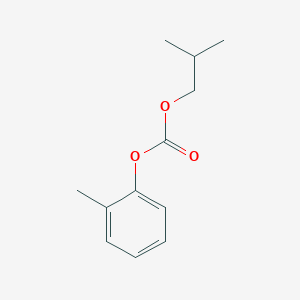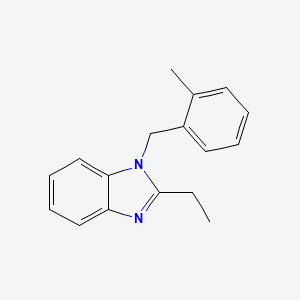![molecular formula C17H15N3O2 B5695350 N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide, also known as PPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPO is a synthetic compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the growth of fungi and bacteria. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit fluorescent properties, which may contribute to its potential use as a fluorescent probe.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions. Additionally, this compound has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties, making it a useful tool for studying the effects of these compounds.
However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied for its potential toxicity, and its mechanism of action is not fully understood. Additionally, the yield of this compound using current synthesis methods is relatively low, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide. Further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Additionally, this compound may have potential applications in the treatment of cancer and other diseases. Further research is needed to explore these potential applications. Finally, the development of new synthesis methods may increase the yield of this compound and make it more useful for large-scale experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and it has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties. This compound also has potential applications as a fluorescent probe for the detection of metal ions and in the treatment of cancer. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide can be synthesized using various methods, including the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 2-amino-5-phenyloxazole in the presence of a coupling agent. Another method involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 2-amino-5-phenyloxazole in the presence of a dehydrating agent. The yield of this compound using these methods ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide has been extensively studied in the scientific community due to its potential applications in various fields. This compound has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been studied for its potential use in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-14-10-6-9-13(11-14)17-20-19-16(22-17)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOUCXBWJIPXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)
![dimethyl 5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5695297.png)

![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5695312.png)


![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)

![1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)